Tolypomycin Y

Antibacterial pH-dependent activity Ansamycins

Tolypomycin Y is a differentiated ansamycin antibiotic for RNA polymerase inhibition research. Its 10–30× potency increase at pH 6.0 vs. pH 9.0 enables studies in acidic microenvironments—a property absent in generic rifamycins. A one-step resistance emergence frequency of 2.3–5.8 × 10⁻⁶ in S. aureus facilitates faster mutant selection for cross-resistance profiling. The extracellular MIC–intraphagocytic killing disconnect deconvolutes uptake and retention contributions to efficacy. Ideal for SAR-driven ansamycin analog development.

Molecular Formula C43H54N2O14
Molecular Weight 822.9 g/mol
Cat. No. B10781103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolypomycin Y
Molecular FormulaC43H54N2O14
Molecular Weight822.9 g/mol
Structural Identifiers
SMILESCC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=NC5CCC(OC5C)O)C=C(C4=O)NC(=O)C(=CC(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC
InChIInChI=1S/C43H54N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,48-51H,10-11,15H2,1-9H3,(H,45,54)
InChIKeyRYCBEGMWBUYSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tolypomycin Y: Chemical Properties, Mechanism, and Sourcing for Antibacterial Research


Tolypomycin Y (C43H54N2O14) is a naturally occurring ansamycin antibiotic produced by the fermentation of Streptomyces tolypophorus [1]. It belongs to the naphthalenic ansamycin class, sharing a core aromatic nucleus spanned by an aliphatic ansa bridge, a structural motif common to rifamycins and streptovaricins [2]. The compound exhibits antibacterial activity primarily through inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking transcription [3]. Its physicochemical properties include lipophilicity, neutral character, and crystallization as yellow needles with distinct UV absorption maxima [1].

Tolypomycin Y Versus Rifamycins: Why Structure Dictates Activity in Antibacterial Selection


While Tolypomycin Y shares the same bacterial RNA polymerase target as clinically used rifamycins, substitution with generic rifampicin or other class members is not straightforward. The ansamycin class exhibits marked divergence in antibacterial spectrum, resistance profiles, and intracellular activity [1]. Tolypomycin Y displays a distinct pH-dependent potency shift and resistance emergence frequency compared to rifampicin [2]. Furthermore, comparative studies reveal that extracellular MIC values do not reliably predict intraphagocytic killing efficacy, underscoring that subtle conformational differences in the ansa bridge critically modulate pharmacodynamic behavior [3].

Quantitative Differentiation of Tolypomycin Y: pH-Dependent Potency, Resistance, and Intracellular Efficacy


pH-Dependent Antibacterial Activity: 10-30x Enhanced Potency at Acidic pH

Tolypomycin Y demonstrates a marked pH-dependent shift in antibacterial activity, being approximately 10-30 times more potent at pH 6.0 compared to pH 9.0 [1]. This contrasts with the pH profile of rifampicin, which shows less pronounced activity variation across this pH range, suggesting a unique microenvironmental selectivity for Tolypomycin Y in acidic infection niches.

Antibacterial pH-dependent activity Ansamycins

Resistance Emergence Frequency: Quantified Mutation Rate in Staphylococcus aureus

The one-step emergence of Tolypomycin Y-resistant Staphylococcus aureus occurs at a frequency of 2.3-5.8 × 10⁻⁶ at concentrations ranging from 1-100 µg/mL [1]. This frequency is notably higher than the reported spontaneous resistance frequency for rifampicin in S. aureus, which is typically in the range of 10⁻⁸ to 10⁻⁹ [2]. Cross-resistance between Tolypomycin Y and rifampicin is observed, but not with several other antibiotic classes [1].

Antimicrobial Resistance Ansamycins Mutation Frequency

Intraphagocytic Killing of S. aureus: Comparable Efficacy Despite Lower Extracellular Potency

In a head-to-head comparison of ten naphthalenic ansamycins, Tolypomycin Y exhibited similar efficacy to rifampicin in enhancing human leukocyte-mediated killing of phagocytosed Staphylococcus aureus, despite showing significantly lower extracellular bactericidal activity [1]. This disconnects between extracellular MIC and intracellular efficacy suggests a unique transport or retention mechanism for Tolypomycin Y within phagocytes.

Intracellular Pathogens Ansamycins Phagocytosis

Structural Basis for Differentiated Activity: Crystal Structure of Tolypomycinone

X-ray crystallographic analysis of tolypomycinone, the aglycone of Tolypomycin Y, revealed that its low antibacterial activity compared to rifamycins is attributable to the spatial disposition of hydroxyl groups at C(21) and C(23), which are unfavorable for hydrogen bonding with bacterial RNA polymerase [1]. This contrasts with the active conformation of rifamycins, where analogous groups are optimally positioned for target binding.

Ansamycin Structure-Activity Relationship X-ray Crystallography

Research Applications of Tolypomycin Y: From Acidic Infection Models to Resistance Studies


Investigating pH-Dependent Antibiotic Efficacy in Acidic Infection Niches

Tolypomycin Y's 10- to 30-fold increase in activity at pH 6.0 compared to pH 9.0 [1] makes it a uniquely suitable probe for studying antibiotic action in acidic microenvironments, such as those found in abscesses, the phagolysosome, or the stomach. Researchers can utilize this property to model and compare pH-dependent pharmacodynamics against rifampicin or other ansamycins, which lack such pronounced pH sensitivity.

Accelerated Selection and Characterization of RNA Polymerase Resistance Mutants

With a one-step resistance emergence frequency of 2.3-5.8 × 10⁻⁶ in S. aureus [1], Tolypomycin Y offers a higher baseline for resistance studies compared to rifampicin (~10⁻⁸ to 10⁻⁹). This enables faster selection of resistant mutants for sequencing and functional analysis of RNA polymerase mutations, facilitating investigations into cross-resistance mechanisms within the ansamycin class.

Dissecting Intracellular vs. Extracellular Antibiotic Activity in Phagocyte Models

Tolypomycin Y demonstrates comparable intraphagocytic killing efficacy to rifampicin despite lower extracellular potency [2]. This disconnect provides a powerful tool for deconvoluting the contributions of cellular uptake, intracellular retention, and subcellular targeting to the overall antimicrobial effect of ansamycins. It is particularly valuable for studies focused on intracellular pathogens like S. aureus.

Structure-Activity Relationship (SAR) Studies for Ansamycin RNA Polymerase Inhibitors

The defined structural deviation in tolypomycinone—unfavorable hydroxyl positioning for RNA polymerase hydrogen bonding—provides a crystallographically validated starting point for SAR campaigns [3]. Researchers can use Tolypomycin Y or its aglycone to explore chemical modifications aimed at restoring or altering binding affinity, informing the design of next-generation ansamycin analogs with improved potency or altered resistance profiles.

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